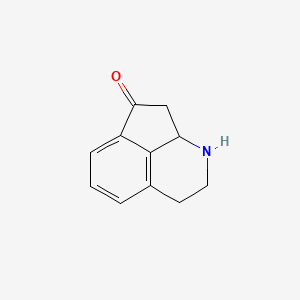

2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one

描述

Introduction and Chemical Identity

2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one belongs to a specialized class of polycyclic aromatic heterocycles that incorporate nitrogen atoms into the acenaphthylene framework. The compound exhibits a tricyclic structure where the acenaphthylene core is modified through the introduction of a nitrogen atom and partial saturation of the ring system. This structural modification significantly alters the electronic properties compared to the parent acenaphthylene molecule, which is characterized as a polycyclic aromatic hydrocarbon resembling naphthalene with positions 1 and 8 connected by a -CH=CH- unit.

The importance of such nitrogen-containing acenaphthylene derivatives has grown considerably in recent years due to their potential applications in organic electronics and materials science. Acenaphthylene-containing polycyclic aromatic hydrocarbons are noteworthy structural motifs for organic functional materials due to their non-alternant electronic structure, which increases electron affinity. The incorporation of nitrogen into these systems further modifies their electronic properties, making them valuable for various synthetic and materials applications.

Historical Development and Significance in Heterocyclic Chemistry

The development of aza-acenaphthylene derivatives represents a significant advancement in heterocyclic chemistry, building upon the foundational work with acenaphthylene itself. Acenaphthylene, first identified as a component comprising approximately 2% of coal tar, has served as a crucial starting material for the synthesis of more complex polycyclic systems. The historical progression from simple acenaphthylene to nitrogen-containing derivatives reflects the continuous evolution of synthetic methodologies in organic chemistry.

The significance of this compound in heterocyclic chemistry stems from its unique structural features and synthetic accessibility. Recent research has demonstrated the utility of such compounds in the construction of more complex heterocyclic systems. For instance, intramolecular cycloaddition reactions of appropriately substituted nitrones have been employed to synthesize azatricyclododecane derivatives, showcasing the versatility of nitrogen-containing acenaphthylene scaffolds.

The compound's importance is further highlighted by its role as a building block in the synthesis of acenaphthene-fused N-heterocyclic carbenes. A general method for the synthesis of acenaphthene-fused imidazolinium salts, which are direct precursors to augmented N-heterocyclic carbenes with a fixed cis geometry, has been developed, demonstrating the synthetic utility of related aza-acenaphthylene structures.

Nomenclature and Classification

The systematic nomenclature and classification of this compound reflects its complex tricyclic structure and the presence of both nitrogen heteroatom and ketone functionality. The compound belongs to the broader class of heterocyclic aromatic compounds, specifically within the aza-acenaphthylene subfamily.

IUPAC Name and Systematic Classification

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, the compound is systematically named as 2,3,8,8a-tetrahydrocyclopenta[ij]isoquinolin-7(1H)-one. This systematic name provides a precise description of the molecular structure, indicating the tetrahydro nature of specific ring positions and the location of the ketone functionality at position 7.

An alternative IUPAC designation for the compound is 5-azatricyclo[6.3.1.04,12]dodeca-1(11),8(12),9-trien-2-one. This nomenclature emphasizes the tricyclic nature of the system and provides specific information about the ring fusion pattern and the position of unsaturation within the molecule.

属性

IUPAC Name |

5-azatricyclo[6.3.1.04,12]dodeca-1(11),8(12),9-trien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c13-10-6-9-11-7(4-5-12-9)2-1-3-8(10)11/h1-3,9,12H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQWOTKCLUYJOPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2CC(=O)C3=CC=CC1=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408722 | |

| Record name | 2,3,8,8a-Tetrahydrocyclopenta[ij]isoquinolin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53921-72-5 | |

| Record name | 2,3,8,8a-Tetrahydrocyclopenta[ij]isoquinolin-7(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Aza-Prins Reaction-Based Synthesis

The most prominent and well-documented method for synthesizing this compound involves the aza-Prins reaction of nitrogen-containing cyclic precursors with 1,2-dicarbonyl compounds under acidic conditions.

General Procedure :

A mixture of a tetrahydroquinoline derivative (e.g., 6,7-dimethoxy-3-vinyl-1,2,3,4-tetrahydroquinoline) and a 1,2-dicarbonyl compound (such as butane-2,3-dione) is reacted in the presence of hydrochloric acid (HCl) in an organic solvent like acetonitrile at elevated temperatures (around 80 °C) for extended periods (18–70 hours depending on substrates). After completion, the reaction mixture is neutralized with saturated sodium bicarbonate, extracted, dried, and purified by flash chromatography to isolate the tricyclic aza-acenaphthylen-1-one derivatives.Reaction Conditions and Yields :

Entry 1,2-Dicarbonyl Compound Reaction Time (h) Temperature (°C) Yield (%) Notes 1 Butane-2,3-dione 18 80 61 Major product is 2,4-trans isomer 2 Hexane-3,4-dione 46 80 77 Higher yield with longer reaction time 3 Cyclohexane-1,2-dione 71 80 20 Lower yield, longer reaction time required Mechanistic Insight :

The aza-Prins reaction proceeds via the formation of an iminium ion intermediate from the nitrogen heterocycle and the acid catalyst, which then undergoes nucleophilic attack by the 1,2-dicarbonyl compound, followed by cyclization to form the tricyclic aza-acenaphthylen-1-one scaffold. The reaction is highly selective, favoring the trans isomer in most cases.

Alternative Synthetic Routes

While the aza-Prins reaction is the primary method, other synthetic approaches involving base-promoted domino reactions and cyclizations have been reported for related nitrogen-containing polycyclic compounds, which could be adapted or provide insight into the synthesis of aza-acenaphthylen-1-one derivatives.

- Base-Promoted Domino Reactions :

These involve sequential addition-elimination, intramolecular cyclization, and ring-opening/closing steps using amines (piperidine or pyrrolidine), malononitrile, and cyclic ketones under basic conditions (e.g., KOH in DMF at 100 °C). Although these methods are more commonly applied to synthesize tetrahydronaphthalene derivatives, the mechanistic principles and conditions may be relevant for designing synthetic routes to aza-acenaphthylen-1-one analogs.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Aza-Prins Reaction | Tetrahydroquinoline derivative, 1,2-dicarbonyl compound, HCl | 80 °C, 18–70 h, MeCN solvent | 20–77 | Selective formation of trans isomer; purification by chromatography |

| Base-Promoted Domino Reaction | Piperidine/pyrrolidine, malononitrile, cyclic ketones, KOH | 100 °C, DMF solvent, 1–2 h | Variable | Used for related heterocycles; potential adaptation for aza-acenaphthylen-1-one |

| Commercial Sourcing | Pre-synthesized compound | N/A | N/A | Available for research use |

Detailed Research Findings and Notes

The aza-Prins reaction is favored due to its mild conditions, good selectivity, and relatively high yields for the target tricyclic lactam structure. The reaction tolerates various 1,2-dicarbonyl substrates, allowing structural diversity in the final aza-acenaphthylen-1-one derivatives.

Reaction monitoring is typically done by thin-layer chromatography (TLC), and product characterization involves NMR spectroscopy and X-ray crystallography to confirm stereochemistry and ring fusion.

The reaction mechanism involves protonation of the dicarbonyl compound and nucleophilic attack by the nitrogen heterocycle, followed by cyclization and dehydration steps to form the fused ring system.

Alternative methods such as base-promoted domino reactions provide a complementary approach but are less documented specifically for this compound and more common for related nitrogen heterocycles.

化学反应分析

Types of Reactions

2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxo derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives .

科学研究应用

Anxiolytic and Analgesic Activities

Recent studies have highlighted the anxiolytic and analgesic effects of derivatives of this compound. For instance, compounds derived from 2a,3,4,5-tetrahydro-2H-3-aza-acenaphthylen-1-one demonstrated significant activity in animal models. The evaluation included tests such as the elevated plus maze and hot plate assays to assess anxiety and pain relief .

Antitumor Activity

Research indicates that certain derivatives exhibit antitumor properties. The structure-activity relationship (SAR) studies suggest that modifications to the core structure can enhance its efficacy against various cancer cell lines .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of this compound in models of neurodegenerative diseases. It appears to interact with neurotransmitter systems, potentially providing therapeutic benefits in conditions like Alzheimer's disease .

Table 1: Summary of Biological Activities

| Compound Derivative | Activity Type | Assay Used | Results |

|---|---|---|---|

| Compound 2a | Anxiolytic | Elevated Plus Maze | Significant reduction in anxiety levels |

| Compound 3b | Analgesic | Hot Plate Test | Notable pain relief observed |

| Compound 4c | Antitumor | MTT Assay | IC50 values indicating strong cytotoxicity |

| Compound 5d | Neuroprotective | Neurotoxicity Models | Reduced neuronal death observed |

作用机制

The mechanism of action of 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Below is a detailed analysis:

Pyridazin-3(2H)-ones ()

Pyridazinones are six-membered di-aza heterocycles with a ketone group. For example, 5-chloro-6-phenylpyridazin-3(2H)-one derivatives (e.g., compounds 3a-3h) are synthesized via alkylation reactions . Key differences include:

- Ring Saturation: Pyridazinones are fully unsaturated, whereas the target compound has tetrahydro (partially saturated) rings.

- Reactivity: Pyridazinones undergo substitution at oxygen or nitrogen sites due to their conjugated system, while the acenaphthylene-derived compound may exhibit distinct reactivity patterns due to steric effects from the fused bicyclic system.

Thieno[2,3-b]pyridine Derivatives ()

Compounds like 6-(1-Adamantyl)-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid (CAS: 488087-18-9) share a fused heterocyclic system but differ in:

- Heteroatom Arrangement: Thienopyridines combine sulfur and nitrogen in a bicyclic framework, contrasting with the purely carbon-nitrogen system of the target compound.

- Functional Groups: The presence of carboxylic acid and trifluoromethyl groups in thienopyridines enhances their metabolic stability and binding affinity, features absent in 3-aza-acenaphthylen-1-one.

Substituted Benzenes ()

Halogenated and alkoxy-substituted benzenes (e.g., 1-Bromo-2-ethoxy-4-fluoro-3-methylbenzene , CAS: 2383809-36-5) are simpler aromatic systems. Comparisons highlight:

- Synthetic Utility : Substituted benzenes are often intermediates in drug synthesis, while 3-aza-acenaphthylen-1-one may serve as a scaffold for more complex architectures.

Data Table: Structural and Commercial Comparison

生物活性

2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one (CAS Number: 53921-72-5) is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H11NO

- Molecular Weight : 175.21 g/mol

- Structure : The compound features a fused bicyclic structure that includes a nitrogen atom in the ring system, contributing to its unique reactivity and biological properties.

Antimicrobial Activity

Research has indicated that derivatives of acenaphthylene compounds exhibit significant antimicrobial properties. In particular, studies have shown that this compound demonstrates activity against various bacterial strains. In one study, the compound was tested against Gram-positive and Gram-negative bacteria, showing notable inhibition zones.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results suggest that the compound may serve as a lead for the development of new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. A study reported that the compound exhibited cytotoxic effects on human breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle progression.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Interference with DNA Synthesis : The compound may disrupt DNA replication in rapidly dividing cells.

- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.

- Antioxidant Activity : Potential scavenging of free radicals contributes to its protective effects against oxidative stress.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against clinical isolates. The study highlighted its effectiveness against resistant strains of bacteria that pose significant challenges in clinical treatment.

Case Study 2: Cancer Cell Line Studies

A series of experiments were conducted on various cancer cell lines to assess the cytotoxicity and mechanisms underlying the anticancer effects of the compound. The findings indicated that treatment with this compound led to significant reductions in cell viability and alterations in apoptosis markers.

常见问题

Q. What are the recommended synthetic pathways for 2a,3,4,5-Tetrahydro-2H-3-aza-acenaphthylen-1-one, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves multi-step synthesis, starting with phenylmethanol derivatives and utilizing Mitsunobu or nucleophilic substitution reactions. For example, coupling 2-hydroxyisoindoline-1,3-dione with phenylmethanols in tetrahydrofuran (THF) at 0°C, followed by hydrazine hydrate treatment, yields intermediates with 56–78% efficiency . Optimization requires monitoring stoichiometry (e.g., triphenylphosphine and diethyl azodicarboxylate in 1.25:1 molar ratio to substrate) and solvent choice (THF for solubility, methanol for purification). Kinetic studies under varying temperatures (0–25°C) and reaction times (1–3 hours) can identify optimal conditions.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the fused bicyclic structure and azepane moiety. Key signals include deshielded carbonyl carbons (~170–180 ppm) and aromatic protons (6.5–8.0 ppm).

- Mass Spectrometry (MS): High-resolution MS (HRMS) can verify molecular ion peaks (e.g., [M+H]+ at m/z 186.1132 for CHNO).

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10 over 20 minutes) resolve impurities, validated against standard reference materials .

Advanced Research Questions

Q. How can environmental fate studies be designed to evaluate the persistence and bioaccumulation of this compound?

Methodological Answer: Adopt a tiered approach aligned with long-term environmental projects like INCHEMBIOL :

Laboratory Studies:

- Hydrolysis/Photolysis: Expose the compound to UV light (254 nm) in aqueous buffers (pH 4–9) to measure degradation half-lives.

- Partition Coefficients: Determine log (octanol-water) via shake-flask methods to assess bioaccumulation potential.

Field Studies:

- Monitor soil and water compartments near industrial sites using LC-MS/MS, comparing against deuterated internal standards (e.g., acenaphthene-d10 for recovery correction) .

Data Integration: Use probabilistic modeling (e.g., USEtox) to extrapolate laboratory results to ecosystem-level risks.

Q. What strategies resolve contradictions in mechanistic data (e.g., conflicting reaction pathways or spectral assignments)?

Methodological Answer:

-

Cross-Validation: Replicate synthesis under controlled conditions (e.g., inert atmosphere) to exclude oxidative byproducts.

-

Computational Modeling: Density Functional Theory (DFT) calculations (e.g., Gaussian 16) predict -NMR shifts and reaction transition states, aiding spectral interpretation .

用它!帮你看懂文献数据图,更好描述实验结果00:17

-

Collaborative Analysis: Use open-source platforms (e.g., PubChem or ChemSpider) to compare spectral libraries and identify misassignments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。